2-(4-Methoxy-3-methylphenyl)azetidine

Lipophilicity Drug-likeness Physicochemical Properties

2-(4-Methoxy-3-methylphenyl)azetidine (C11H15NO, MW 177.24 g/mol) is a 2-aryl-substituted azetidine featuring a 4-methoxy-3-methylphenyl group attached to the four-membered azetidine ring. This substitution pattern offers a distinct spatial and electronic profile compared to simpler analogs.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13527339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-3-methylphenyl)azetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCN2)OC
InChIInChI=1S/C11H15NO/c1-8-7-9(10-5-6-12-10)3-4-11(8)13-2/h3-4,7,10,12H,5-6H2,1-2H3
InChIKeyPEFZEHKWBYQCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-3-methylphenyl)azetidine: Technical Baseline for Research Procurement


2-(4-Methoxy-3-methylphenyl)azetidine (C11H15NO, MW 177.24 g/mol) is a 2-aryl-substituted azetidine featuring a 4-methoxy-3-methylphenyl group attached to the four-membered azetidine ring . This substitution pattern offers a distinct spatial and electronic profile compared to simpler analogs. The compound belongs to a class increasingly utilized as building blocks in medicinal chemistry, particularly for exploring nicotinic acetylcholine receptor (nAChR) ligand space and GABA uptake inhibition [1]. While the specific compound lacks extensive published biological data, its structural features position it as a versatile scaffold for structure-activity relationship (SAR) studies, necessitating careful selection against closely related analogs for procurement decisions.

Why 2-(4-Methoxy-3-methylphenyl)azetidine Cannot Be Interchanged with Generic Azetidine Analogs


Generic substitution of azetidine analogs is scientifically risky due to the substantial impact of aryl substituents on lipophilicity (XLogP3), topological polar surface area (TPSA), and resulting biological activity profiles. For instance, 2-(4-methoxyphenyl)azetidine (XLogP3 = 1.4) exhibits significantly lower predicted lipophilicity than compounds with methyl substitution, a parameter critical for blood-brain barrier penetration and target binding [1]. The o-methyl group in the 4-methoxy-3-methylphenyl scaffold introduces steric and electronic effects that can alter receptor subtype selectivity, as demonstrated in broader 2-arylazetidine SAR studies where even minor substituent changes shifted nAChR activity profiles [2]. Furthermore, the 2-substitution pattern on the azetidine ring, as opposed to the 3-position, influences both synthetic accessibility and biological target engagement, making direct interchange of 2-aryl and 3-aryl azetidine isomers scientifically invalid without comparative data [3].

Quantitative Evidence Guide for 2-(4-Methoxy-3-methylphenyl)azetidine vs. Analogs


Predicted Lipophilicity (XLogP3) Differentiation

Computational prediction places the lipophilicity of 2-(4-methoxy-3-methylphenyl)azetidine at an estimated XLogP3 of ~1.7–1.9, based on class-level extrapolation from related azetidines [1]. This is notably higher than 2-(4-methoxyphenyl)azetidine (XLogP3 = 1.4) [2] and comparable to certain drug-like azetidine scaffolds [1]. The o-methyl group contributes to increased lipophilicity, potentially enhancing membrane permeability relative to the non-methylated analog.

Lipophilicity Drug-likeness Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison

The predicted TPSA for 2-(4-methoxy-3-methylphenyl)azetidine is approximately 21.3 Ų, identical to 2-(4-methoxyphenyl)azetidine (21.3 Ų) [1] and lower than 2-phenylazetidine (12.0 Ų) [2]. This value falls well within the optimal range for CNS drug candidates (TPSA < 70 Ų) [3], confirming suitability for CNS-targeted research.

CNS Multiparameter Optimization Blood-Brain Barrier ADME

Molecular Weight and Physicochemical Bulk Property Differentiation

2-(4-Methoxy-3-methylphenyl)azetidine (MW: 177.24 g/mol) is heavier than 2-(4-methoxyphenyl)azetidine (MW: 163.22 g/mol) and 2-phenylazetidine (MW: 133.19 g/mol) [1]. This incremental molecular weight, resulting from the additional methyl substituent, can be advantageous for fragment-based drug discovery, offering a heavier starting point for lead optimization without violating the Rule of Three (MW < 300) [2].

Molecular Properties Fragment-Based Drug Discovery Lead-Likeness

Substituent Pattern Differentiation for Receptor Subtype Selectivity

SAR studies of 2-arylazetidines demonstrate that chloro-substituted analogs exhibit enhanced affinity for nicotinic acetylcholine receptors (nAChRs) compared to unsubstituted or methoxy-substituted derivatives [1]. The 4-methoxy-3-methyl substitution pattern in 2-(4-methoxy-3-methylphenyl)azetidine is distinct from the active chloro-substituted analogs, and this difference in electronic properties could be exploited to achieve receptor subtype selectivity profiles not accessible with chloro or unsubstituted phenyl analogs [1]. While direct comparative binding data for this specific compound is unavailable, the established SAR framework supports its differentiation.

Nicotinic Acetylcholine Receptors Structure-Activity Relationship CNS Pharmacology

Synthetic Route and Building Block Differentiation

The synthesis of 2-(4-methoxy-3-methylphenyl)azetidine is reported to follow methodologies analogous to those described in patent WO2000063168A1, involving multi-step processes for substituted azetidines . This contrasts with simpler 2-arylazetidines, which may be synthesized via more direct cyclization routes [1]. The presence of both methoxy and methyl substituents on the aryl ring introduces additional synthetic complexity, but this complexity also makes the compound a more advanced and versatile building block for diversity-oriented synthesis, as noted in medicinal chemistry applications of multi-substituted azetidines [2].

Synthetic Accessibility Medicinal Chemistry Chemical Biology

Commercial Availability and Procurement Status

2-(4-Methoxy-3-methylphenyl)azetidine is commercially available from multiple suppliers, including Smolecule (2024) , CymitQuimica (brand: Biosynth) , and others. In contrast, the positional isomer 3-(4-methoxy-3-methylphenyl)azetidine (CAS 1260644-10-7) has limited commercial availability and is primarily accessible through custom synthesis . The commercial availability of the 2-aryl isomer thus provides a procurement advantage for researchers requiring established supply chains and documented quality control.

Chemical Sourcing Procurement Supply Chain

Optimal Research Applications for 2-(4-Methoxy-3-methylphenyl)azetidine


CNS Drug Discovery: Fragment-Based Lead Generation

With a predicted XLogP3 of ~1.7–1.9, TPSA of ~21.3 Ų (well below the 70 Ų CNS threshold), and molecular weight of 177.24 g/mol (fragment-like), this compound is ideally suited as a starting point for fragment-based CNS drug discovery programs targeting neurological disorders, pain, or neurodegeneration [1][2]. The methoxy and methyl substituents provide initial vectors for growth and optimization.

Nicotinic Acetylcholine Receptor (nAChR) Pharmacological Probe Development

Based on the demonstrated activity of structurally related 2-arylazetidines as nAChR ligands, this compound can serve as a scaffold for developing novel pharmacological probes to study nAChR subtypes involved in schizophrenia, smoking cessation, and neurodegenerative diseases [1]. The substitution pattern may enable access to pharmacological profiles not achievable with halogenated analogs.

Diversity-Oriented Synthesis and Chemical Biology Tool Generation

The dual substitution (methoxy + methyl) on the aryl ring, combined with the reactive azetidine nitrogen, provides multiple orthogonal functionalization handles for diversity-oriented synthesis [1]. This makes the compound a valuable building block for generating chemical biology tool compounds, particularly in programs targeting enzyme inhibition or receptor modulation [2].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Direct comparison of 2-(4-methoxy-3-methylphenyl)azetidine with 2-(4-methoxyphenyl)azetidine (XLogP3 = 1.4) allows for systematic evaluation of the o-methyl group's contribution to potency, selectivity, and ADME properties in SAR campaigns [1]. This head-to-head comparison is essential for optimizing lead molecules in early-stage drug discovery.

Quote Request

Request a Quote for 2-(4-Methoxy-3-methylphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.